BenchChemオンラインストアへようこそ!

N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Chemical Probes Structure-Activity Relationship

Procure 2034296-64-3, a structurally distinct pyrazole-4-carboxamide featuring an uncommon furan-3-yl benzyl motif. This substitution pattern is underrepresented in published SAR, making it a prime candidate for systematic kinase selectivity profiling or SDHI screening panels. With no published biological data, its value lies in enabling proprietary, head-to-head comparative studies against furan-2-yl and phenyl analogs. Sourcing this compound allows your lab to generate novel, patentable selectivity fingerprints on a validated pharmacophore scaffold.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 2034296-64-3
Cat. No. B2550314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS2034296-64-3
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C17H17N3O3/c1-20-10-15(17(19-20)22-2)16(21)18-9-12-3-5-13(6-4-12)14-7-8-23-11-14/h3-8,10-11H,9H2,1-2H3,(H,18,21)
InChIKeyMXOOBRHGEBETFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 2034296-64-3): Chemical Identity and Procurement-Relevant Classification


N-(4-(Furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 2034296-64-3) is a synthetic, small-molecule pyrazole-4-carboxamide derivative with the molecular formula C17H17N3O3 and a molecular weight of 311.34 g/mol . The compound features a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide core linked via an amide bond to a 4-(furan-3-yl)benzyl substituent. Pyrazole-4-carboxamides are a well-established pharmacophore class with demonstrated activities as kinase inhibitors, succinate dehydrogenase inhibitors (SDHIs), antiplatelet agents, and anti-inflammatory compounds . However, this specific compound has not been the subject of published primary research articles, patents, or authoritative database entries that disclose quantitative biological or physicochemical performance data. As of the knowledge cutoff date, the available information is limited to vendor catalog listings and computationally predicted properties. Consequently, no verifiable, comparator-based scientific differentiation can be established for this compound.

Why Generic Substitution of N-(4-(Furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Is Not Scientifically Justifiable


Within the pyrazole-4-carboxamide class, even minor structural modifications—such as the position and nature of the N-benzyl substituent, the heterocycle attached to the benzyl ring, or the alkoxy group on the pyrazole core—can profoundly alter target binding affinity, selectivity, and pharmacokinetic properties . For example, in antiplatelet activity studies, N-benzyl pyrazole-4-carboxamide analogs with nanomolar IC50 values against ADP (9.4 nM) and PAF (0.45 nM) exhibit a steep SAR dependence on the substitution pattern of the benzyl moiety . The target compound incorporates a specific furan-3-yl (rather than furan-2-yl or phenyl) substitution on the benzyl group and a 3-methoxy (rather than methyl or amino) group on the pyrazole, a combination for which no published biological data exist. Generic substitution with structurally related but uncharacterized analogs—such as N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-04-2) or N-(4-(furan-2-yl)benzyl) variants—cannot be supported without head-to-head comparative data, as the impact of these structural features on potency, selectivity, solubility, and metabolic stability is unknown. The absence of quantitative differentiation evidence precludes any scientific basis for prioritizing this compound over its closest analogs.

Quantitative Differentiation Evidence for N-(4-(Furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Comparator-Based Analysis


Structural Uniqueness Versus Closest Pyrazole-4-Carboxamide Analogs

The target compound differs from its closest commercially available pyrazole-4-carboxamide analogs by the presence of a furan-3-yl (3-furyl) substituent on the N-benzyl group, combined with a 3-methoxy group on the pyrazole ring. The closest identified analog, N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-04-2), lacks the furan heterocycle entirely, while N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014069-26-1) replaces the furan-substituted benzyl with a simpler furan-2-ylmethyl group . These structural differences are anticipated to affect hydrogen-bonding capacity, lipophilicity, and metabolic stability, although no experimental comparative data have been published for the target compound.

Medicinal Chemistry Chemical Probes Structure-Activity Relationship

Physicochemical Property Estimates from Computational Prediction

Computationally predicted physicochemical properties for the target compound are derived from its molecular structure. The predicted logP (cLogP) is approximately 2.5–3.0, suggesting moderate lipophilicity; the topological polar surface area (tPSA) is approximately 70–75 Ų; and the compound satisfies Lipinski's Rule of Five with zero violations, indicating potential oral bioavailability . However, identical predictions apply to many pyrazole-4-carboxamide analogs with similar molecular formulas. For example, N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (MW 245.28 g/mol) yields a predicted logP of ~2.3 and similar Rule-of-Five compliance. No experimental logD, solubility, or permeability data exist for the target compound to enable differentiation.

ADMET Prediction Drug-likeness Computational Chemistry

Class-Level Biological Activity of Pyrazole-4-Carboxamides Lacks Direct Relevance

Pyrazole-4-carboxamide derivatives have demonstrated nanomolar antiplatelet activity (e.g., IC50 = 9.4 nM against ADP and 0.45 nM against PAF for optimized N-benzyl analogs) , sub-micromolar Aurora kinase A/B inhibition (IC50 = 0.43 μM against HeLa cells) , and SDHI fungicidal activity superior to boscalid (IC50 = 6.47 μM vs. 7.92 μM) . However, these biological activities were obtained for structurally distinct analogs bearing different N-substituents, 3-substituents, and core modifications. The target compound has not been evaluated in any of these assays, and no SAR data exist to support extrapolation of these class-level activities to this specific chemotype.

Antiplatelet Kinase Inhibition Antifungal

Recommended Application Scenarios for N-(4-(Furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Based on Available Evidence


Chemical Probe Development for Kinase or SDHI Target Profiling (Requires De Novo Characterization)

The pyrazole-4-carboxamide scaffold is validated in kinase inhibition and SDHI fungicide programs . If the target compound were to undergo primary screening against a panel of kinases (e.g., Aurora A/B, RET) or SDH enzymes, it could potentially serve as a chemical probe. However, no such data currently exist. Procurement for this purpose requires the end user to commit to full in-house biological characterization, as no published selectivity or potency data can guide target selection .

SAR Expansion of Furan-3-yl-Substituted Pyrazole-4-Carboxamide Libraries

The furan-3-yl benzyl motif is relatively underrepresented in published SAR studies compared to furan-2-yl or phenyl analogs . This compound could serve as a building block or reference point for systematic SAR exploration of the 3-furyl substitution effect on target binding. However, its value is contingent on parallel testing against matched analogs (e.g., furan-2-yl, thiophene-3-yl, and unsubstituted benzyl variants) to generate comparative data .

Computational Chemistry and In Silico Modeling Studies

With a molecular weight of 311.34 g/mol and favorable predicted drug-likeness metrics, the compound may be suitable for in silico docking, molecular dynamics, or pharmacophore modeling studies targeting pyrazole-binding proteins . Its distinct substitution pattern offers a test case for computational prediction of furan-3-yl effects on binding mode and affinity, but validation against experimental data would be essential for meaningful conclusions.

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.